Azacridone A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
150050-14-9 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
6-hydroxy-3,3,12-trimethylchromeno[5,6-b][1,7]naphthyridin-7-one |
InChI |
InChI=1S/C18H16N2O3/c1-18(2)6-4-11-14(23-18)8-13(21)15-16(11)20(3)12-9-19-7-5-10(12)17(15)22/h4-9,21H,1-3H3 |
InChI Key |
GSYTWFSUSXURDO-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CN=C4)C)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=CN=C4)C)O)C |
Synonyms |
azacridone A |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies of Azacridone a
Identification of Natural Sources of Azacridone A (e.g., Citrus paradisi Macf.)
This compound was first identified as a naturally occurring alkaloid isolated from the roots of the Marsh grapefruit, a cultivar of Citrus paradisi Macf. nih.govbc.edumdpi.com. This discovery marked the initial and primary source of this compound. The genus Citrus is well-known for producing a diverse array of secondary metabolites, including numerous alkaloids, and this compound stands out as the first of the azaacridone class to be found within this plant family (Rutaceae). bc.eduresearchgate.netikm.org.my. Research has also indicated the presence of this compound in other plant matrices, such as in the hexane (B92381) extract of unripe banana flour (Musa spp.), suggesting its distribution may extend beyond the Citrus genus. jsmcentral.org.
Table 1: Identified Natural Sources of this compound
| Plant Species | Scientific Name | Plant Part | Reference |
| Marsh Grapefruit | Citrus paradisi Macf. | Roots | nih.govmdpi.comekb.eg |
| Unripe Banana | Musa spp. | Flour (from fruit) | jsmcentral.org |
Contemporary Chromatographic and Spectroscopic Techniques for Isolation and Purification of this compound from Complex Natural Matrices
The isolation of this compound from complex biological sources like plant root extracts requires a multi-step process involving extraction followed by sophisticated separation and purification techniques. These methods are designed to separate the target molecule from a multitude of other phytochemicals. nih.gov.
The general procedure begins with solvent extraction from the plant material (e.g., dried and powdered roots of C. paradisi). This crude extract, containing a mixture of compounds, is then subjected to various chromatographic techniques for fractionation and purification. wjarr.com.
Column Chromatography (CC): This is a fundamental technique used for the initial separation of compounds from the crude extract. researchgate.netekb.eg. A solid stationary phase, such as silica (B1680970) gel or alumina, is used to separate molecules based on their differential adsorption and polarity as a liquid mobile phase is passed through the column. researchgate.net. Fractions are collected and monitored, often by Thin-Layer Chromatography (TLC), to pool those containing the compound of interest.
High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is the method of choice due to its high resolution and efficiency. ekb.eg. A preparative or semi-preparative HPLC system can be used to isolate pure this compound. ikm.org.my. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (like acetonitrile (B52724) and water), is commonly employed for separating alkaloids and other polar compounds. mdpi.com.
Once isolated, the structure of this compound is elucidated using a combination of spectroscopic methods. researchgate.net.
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound through high-resolution mass spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are crucial for determining the precise molecular structure. bc.edu. These techniques reveal the carbon-hydrogen framework, helping to piece together the complex ring system of this compound.
Ultraviolet (UV) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of its chromophoric system.
Infrared (IR) Spectroscopy: Helps identify the functional groups present in the molecule, such as carbonyl (C=O) and hydroxyl (-OH) groups. ekb.eg.
The combination of these chromatographic and spectroscopic techniques was essential for the original isolation and unambiguous structure determination of this compound. mdpi.com.
Methodologies for Quantitative and Qualitative Assessment of this compound in Biological Extracts
The assessment of this compound in biological extracts can be divided into qualitative and quantitative analysis.
Qualitative Analysis: The primary goal of qualitative analysis is to confirm the presence or absence of this compound in a sample. mastelf.com. This is typically achieved using chromatographic techniques coupled with spectroscopic detectors.
High-Performance Liquid Chromatography (HPLC): When analyzing a plant extract, the presence of a peak at the same retention time as a pure standard of this compound (run under identical conditions) provides preliminary evidence of its presence. nih.gov. Diode-Array Detection (DAD) or UV detection can further support identification by matching the UV spectrum of the peak with that of the standard.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly specific and sensitive technique for qualitative identification. nih.govwjarr.com. The liquid chromatograph separates the components of the extract, which are then introduced into the mass spectrometer. The detection of an ion with the specific mass-to-charge ratio (m/z) corresponding to this compound provides strong evidence of its identity. nih.gov.
Quantitative Analysis: Quantitative analysis aims to determine the exact concentration of this compound in a given sample. mastelf.com. While it has been detected in sources like citrus, reports indicate it has not been quantified, suggesting a lack of fully validated quantitative methods in published literature. nih.gov. However, a standard methodology for its quantification could be developed.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for quantitative analysis of trace compounds in complex mixtures. mdpi.comarcjournals.org. The method involves creating a calibration curve from known concentrations of a pure this compound standard. By monitoring specific precursor-to-product ion transitions in a mode called Multiple Reaction Monitoring (MRM), the instrument can selectively and accurately measure the amount of this compound in the extract, even in the presence of interfering compounds. arcjournals.org. The limits of detection (LOD) and quantification (LOQ) would be established as part of the method validation. mdpi.com.
Table 2: Analytical Methodologies for this compound Assessment
| Analysis Type | Technique | Principle of Identification/Quantification | Application |
| Qualitative | HPLC-UV/DAD | Comparison of retention time and UV spectrum with a known standard. nih.gov | Identification |
| Qualitative | LC-MS | Matching the mass-to-charge ratio (m/z) of the analyte with that of a known standard. wjarr.com | Confirmation of Identity |
| Quantitative | HPLC-UV/DAD | Measurement of peak area against a calibration curve generated from standards. | Quantification |
| Quantitative | HPLC-MS/MS | Highly selective measurement of specific ion transitions against a calibration curve. mdpi.comarcjournals.org | Precise Quantification |
Biosynthetic Pathways and Precursors of Azacridone a
Proposed Biosynthetic Routes to Azacridone A within the Context of Acridone (B373769) Alkaloid Biosynthesis
The biosynthesis of acridone alkaloids is a well-studied process, providing a solid foundation for proposing the formation of this compound. nih.govresearchgate.net The core acridone structure is assembled from two primary metabolic precursors: anthranilate, derived from the shikimate pathway, and three molecules of malonyl-CoA, a key component of fatty acid metabolism. wikipedia.orgnih.gov
The proposed biosynthetic route to the acridone core of this compound is initiated by the N-methylation of anthranilate to form N-methylanthranilate. nih.govnih.gov This step is crucial as it channels anthranilate from primary metabolism into the specialized secondary metabolic pathway of acridone synthesis. Subsequently, N-methylanthranilate is activated by coenzyme A (CoA) to form N-methylanthraniloyl-CoA. nih.govnih.gov
The central condensation reaction is catalyzed by acridone synthase (ACS), a type III polyketide synthase. wikipedia.orgnih.gov This enzyme orchestrates the sequential condensation of one molecule of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA. wikipedia.org This process results in the formation of a polyketide intermediate which then undergoes intramolecular cyclization to yield the fundamental tricyclic acridone scaffold, 1,3-dihydroxy-N-methylacridone. wikipedia.orgnih.gov
The formation of the pyranoacridone structure characteristic of many acridone alkaloids, and by extension the pyrano-aza-acridone structure of this compound, involves further modifications. These typically include prenylation and subsequent oxidative cyclization to form the pyran ring. While the precise sequence for this compound is not empirically determined, it is hypothesized to follow a similar pattern of prenylation and cyclization, with the additional unique step of nitrogen incorporation into the pyran ring. The origin of the nitrogen atom in the aza-pyran ring is a key unanswered question and may involve a transamination reaction or the incorporation of an amino acid derivative at a later stage of the biosynthesis.
Identification of Key Enzymatic Steps and Putative Intermediates in this compound Biosynthesis
Based on the proposed pathway, several key enzymes and intermediates can be identified.
Key Enzymes:
Anthranilate N-methyltransferase (ANMT): This S-adenosyl-L-methionine (SAM)-dependent enzyme catalyzes the initial and committing step of N-methylation of anthranilate. nih.govnih.gov Its activity effectively directs anthranilate towards acridone alkaloid biosynthesis. nih.gov The enzyme from Ruta graveolens has been well-characterized and shows high specificity for anthranilate. nih.gov
Acridone Synthase (ACS): This pivotal enzyme, belonging to the chalcone (B49325) synthase superfamily of type III polyketide synthases, catalyzes the condensation of N-methylanthraniloyl-CoA with three units of malonyl-CoA to form the acridone core. wikipedia.orgnih.gov ACS from Ruta graveolens has been cloned and its mechanism studied, revealing a homodimeric structure. wikipedia.orgnih.gov
Prenyltransferases: These enzymes are responsible for the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the acridone core, a common modification in complex acridone alkaloids and a prerequisite for the formation of the pyran ring.
Cytochrome P450 Monooxygenases: This diverse family of enzymes is likely involved in the oxidative cyclization of the prenyl group to form the pyran ring and potentially in other hydroxylation or modification steps on the acridone scaffold.
Aminotransferases/Unknown Nitrogen Insertion Enzymes: A key putative enzyme class required for the formation of this compound is one that can incorporate a nitrogen atom into the pyran ring precursor. The specific enzyme and the nitrogen donor for this step remain to be elucidated.
Putative Intermediates:
Anthranilate: The primary precursor from the shikimate pathway.
N-methylanthranilate: The product of the ANMT-catalyzed reaction. nih.gov
N-methylanthraniloyl-CoA: The activated precursor for acridone synthase. nih.gov
1,3-dihydroxy-N-methylacridone: The initial acridone product of the ACS reaction. wikipedia.org
Prenylated acridone derivatives: Intermediates formed by the action of prenyltransferases.
Hydroxylated and cyclized intermediates: Products of cytochrome P450 monooxygenases leading to the pyran ring structure.
Aza-pyranoacridone precursor: A late-stage intermediate following the incorporation of the nitrogen atom.
Molecular and Genetic Basis Underlying this compound Production in Producing Organisms
The production of this compound is confined to Citrus paradisi. nih.gov While the specific genes for this compound biosynthesis have not been isolated and characterized from this organism, transcriptomic studies in other Citrus species provide insights into the genetic basis of acridone alkaloid production.
A study on Citrus ichangensis and Citrus reticulata identified differentially expressed genes involved in acridone alkaloid biosynthesis, including those encoding for methanol (B129727) O-anthraniloyltransferases. frontiersin.org Although not directly ANMT, the expression of these related transferase genes points to the activity of the genetic machinery for modifying anthranilate derivatives in Citrus. Furthermore, research in Citrus has shown that environmental stimuli, such as light, can influence the metabolic pathways leading to the production of various secondary metabolites, including alkaloids. csic.es This suggests that the expression of genes involved in this compound biosynthesis in C. paradisi is likely under tight transcriptional regulation in response to developmental and environmental cues.
The regulation of alkaloid biosynthesis in plants is often controlled by specific families of transcription factors, such as bHLH, MYB, and AP2/ERF. wikipedia.org These regulatory proteins can modulate the expression of multiple genes within a biosynthetic pathway, allowing for a coordinated production of the final compound. google.com It is plausible that a similar regulatory network governs the expression of the ANMT, ACS, and other necessary enzyme-encoding genes for this compound biosynthesis in the roots of C. paradisi. The tissue-specific accumulation of this compound in the roots also suggests a spatially regulated gene expression pattern. nih.gov
Future research involving the sequencing of the C. paradisi genome, coupled with transcriptomic and proteomic analyses of root tissues, will be essential to fully uncover the specific genes, enzymes, and regulatory networks responsible for the biosynthesis of this unique aza-acridone alkaloid.
Synthetic Strategies and Methodologies for Azacridone a and Its Analogs
Total Synthesis Approaches to Azacridone A
The first and only reported total synthesis of this compound was accomplished in 10 steps, commencing from the readily available starting material, phloroglucinol. acs.orgfigshare.comresearchgate.net This synthetic route is distinguished by its strategic employment of directed ortholithiation reactions to assemble the core structure. acs.orgfigshare.com
Retrosynthetic Analysis and Key Cyclization Strategies in this compound Synthesis
The retrosynthetic strategy for this compound (designated as structure 1 ) envisioned the final molecule being formed through a key cyclization of a precursor, intermediate 2 . acs.orgacs.org This intermediate was designed to be assembled from three main components: a pyridine (B92270) unit (3 ), a benzopyran unit (4 ), and a carbonyl synthon. acs.orgacs.org While the carbonyl group could theoretically be introduced on either the pyridine or benzopyran fragment initially, the successful pathway involved its attachment to the benzopyran moiety first. acs.orgacs.org
The formation of the central pyridine ring of the acridone (B373769) core is the pivotal cyclization step. An initial strategy involving the acid-mediated deprotection and cyclization of an advanced intermediate (17 ) unfortunately resulted in the formation of an undesired regioisomer (18 ). acs.orgacs.org The successful cyclization was ultimately achieved in the final step of the synthesis. Treatment of a ketone precursor (30 ) with trifluoroacetic acid (TFA) initiated a reaction cascade that directly yielded the target molecule, this compound. acs.orgacs.org
| Table 1: Key Intermediates in the Retrosynthesis of this compound | | :--- | :--- | | Compound | Role in Synthesis | | this compound (1 ) | Final target molecule. acs.orgacs.org | | Intermediate 2 | Key precursor for the final cyclization step. acs.orgacs.org | | Pyridine Unit (3 ) | One of the primary building blocks. acs.orgacs.org | | Benzopyran Unit (4 ) | A primary building block, derived from phloroglucinol. acs.orgacs.org | | Intermediate 17 | Precursor for an attempted, but unsuccessful, cyclization. acs.orgacs.org | | Intermediate 18 | Unwanted regioisomer formed during the initial cyclization attempt. acs.orgacs.org | | Ketone 30 | The immediate precursor to the final successful cyclization cascade. acs.orgacs.org |
Strategic Application of Ortholithiation Reactions and Regiochemical Control in this compound Construction
The synthesis of this compound is heavily reliant on directed ortholithiation, a powerful technique for precise C-H functionalization on aromatic rings. acs.org This strategy uses directing groups to guide a lithium atom to a specific adjacent position, which can then react with an electrophile.
A critical step in the synthesis was the regiospecific ortholithiation of a differentially protected benzopyran intermediate (5 ). The methoxymethoxy (MOMO) protecting group was chosen for its strong chelating ability, which directed the lithiation to the desired ortho position. acs.orgacs.org The resulting lithiated species (11 ) was then reacted with N,N-dimethylformamide (DMF) to install the necessary aldehyde functionality, producing intermediate 12 . acs.orgacs.org Another crucial ortholithiation involved the double lithiation of a t-BOC-protected 3-aminopyridine (B143674) (13 ) to generate intermediate 14 , which subsequently reacted with the previously formed aldehyde 12 . acs.orgacs.org
A significant hurdle in the synthesis was achieving the correct regiochemistry during a key lithiation step. acs.orgresearchgate.net The initial conditions favored the formation of an undesired regioisomer. acs.org The regioselectivity of ortholithiation reactions can be a complex interplay of kinetic versus thermodynamic control, chelation effects, and reagent aggregation. acs.org This challenge was overcome by modifying the reaction conditions. The addition of hexamethylphosphoramide (B148902) (HMPA) to the reaction of intermediate 24 with s-butyllithium successfully inverted the regioselectivity, changing the product ratio from 3:1 of the unwanted to the desired isomer to a favorable 1:4 ratio. acs.org This adjustment was crucial for successfully preparing the required aldehyde intermediate 27 and completing the synthesis. acs.orgacs.org
Novel Catalyst Systems and Reaction Conditions in this compound Synthesis
The original synthesis of this compound primarily utilized stoichiometric organometallic reagents such as n-butyllithium and s-butyllithium, along with acids like TFA for cyclization, rather than novel catalytic systems. acs.orgacs.org However, one notable reagent choice was the use of iron pentacarbonyl (Fe(CO)₅) to formylate an aryllithium intermediate (26 ) to produce aldehyde 27 , a reaction that was successful where other formylating agents proved ineffective. acs.orgresearchgate.net
Optimization of reaction conditions was critical for success. For instance, modifying the solvent from the polar tetrahydrofuran (B95107) (THF) to a less polar option and employing a sterically hindered base were instrumental in controlling the regiochemistry of a lithiation step. Furthermore, the use of elevated temperatures, in the range of 70–120°C, was found to be beneficial for overcoming the activation energy of the cyclization steps.
While not applied directly to this compound, recent advancements in catalysis for acridine (B1665455) synthesis showcase modern approaches. These include the development of novel heterogeneous nanocatalysts, such as magnetic core-shell nanoparticles (e.g., Fe₃O₄@Co/Zn-ZIFs@1-aza-18-crown-6-ether-Ni) and nanocomposites (e.g., Fe₃O₄@acacia–SO₃H), which facilitate one-pot syntheses of various acridine derivatives. nih.govrsc.org Such systems offer advantages like high efficiency, reusability, and environmentally friendly reaction conditions. nih.govresearchgate.net
Development of this compound Derivatives and Analogs
The development of derivatives and analogs of the azacridone scaffold is an area of interest, particularly inspired by the biological activity of related acridine compounds. sci-hub.boxnih.gov
Synthetic Routes for Systematic Structural Diversification of the this compound Scaffold
Established "classical" synthetic procedures for modifying the acridine ring system can be adapted for the diversification of the this compound scaffold. sci-hub.boxnih.gov A common strategy involves the nucleophilic substitution of halogenated precursors. For example, 9-anilinoacridine (B1211779) derivatives have been prepared by reacting 9-chloroacridine (B74977) precursors with various anilines. sci-hub.box An alternative approach involves the reaction of phenoxy-acridine intermediates with aniline (B41778) chlorides. sci-hub.box These methods provide a framework for generating a library of this compound analogs by introducing a suitable functional group "handle" onto the core structure, which can then be subjected to various coupling reactions to introduce structural diversity.
| Table 2: General Strategies for Acridine/Azacridine Diversification | | :--- | :--- | :--- | | Strategy | Precursor | Reactant | | Nucleophilic Substitution | Chloro-substituted acridine/azacridine | Aniline derivatives | | Phenoxy Displacement | Phenoxy-acridine/azacridine | Aniline chloride derivatives |
High-Throughput Synthesis and Combinatorial Chemistry Approaches for this compound Library Generation
Combinatorial chemistry is a powerful discipline that enables the rapid and systematic synthesis of large, diverse libraries of molecules. openaccessjournals.comjetir.orgfortunepublish.com This approach, which emerged in the 1980s, often utilizes techniques like parallel synthesis and solid-phase synthesis to efficiently generate thousands of compounds simultaneously. openaccessjournals.comslideshare.netwikipedia.org
High-throughput synthesis, frequently performed in an automated fashion using multi-well plates, allows for the swift exploration of chemical space and the optimization of reaction conditions. spirochem.comchemspeed.comkit.edu These synthesized libraries are then typically evaluated using high-throughput screening (HTS) to identify compounds with desired properties. openaccessjournals.comrsc.org
Currently, there are no specific reports in the scientific literature detailing the application of high-throughput or combinatorial chemistry methods to produce libraries of this compound analogs. However, the principles of these techniques are broadly applicable. A potential strategy would involve functionalizing the this compound core and then using parallel synthesis to react it with a diverse set of building blocks. For instance, a strategy similar to the high-throughput synthesis of azide (B81097) libraries for "click" chemistry could be employed, where a functionalized this compound scaffold is rapidly coupled with a library of reactants to generate a large collection of novel derivatives for further study. nih.gov
Molecular Mechanisms of Action of Azacridone a
Identification and Characterization of Direct Molecular Targets (e.g., Tyrosinase, Urease)
Azacridone A has been identified as an inhibitor of several enzymes, with tyrosinase and urease being notable molecular targets. These interactions are primarily non-covalent and have been explored through various biochemical and in silico studies.
Tyrosinase: This enzyme plays a crucial role in melanin (B1238610) biosynthesis. mdpi.com Molecular docking studies have indicated a binding affinity of this compound for tyrosinase. mdpi.com The inhibition of tyrosinase is significant in the context of skin pigmentation disorders. mdpi.com Overproduction of melanin can lead to conditions like melasma and age spots, making tyrosinase inhibitors valuable in dermatology and cosmetics. mdpi.com
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. mdpi.com It is a significant virulence factor in infections caused by pathogens like Helicobacter pylori, as the ammonia produced neutralizes stomach acid, facilitating bacterial colonization. mdpi.com this compound has demonstrated inhibitory activity against urease, suggesting its potential in addressing conditions associated with urease activity. mdpi.com Molecular docking results have supported the interaction between this compound and urease. mdpi.com
In addition to tyrosinase and urease, molecular docking studies have also suggested a binding affinity of this compound for carbonic anhydrase. mdpi.com Carbonic anhydrase inhibitors are known for their therapeutic applications as antiglaucoma, anticonvulsant, and anticancer agents. mdpi.com
Detailed Enzyme Inhibition Kinetics and Elucidation of this compound Binding Modes
The inhibitory effects of this compound on its target enzymes are characterized by specific kinetic parameters and binding interactions.
Tyrosinase Inhibition: Kinetic analyses of compounds structurally related to acridones have revealed various modes of tyrosinase inhibition, including competitive, non-competitive, and mixed-type inhibition. mdpi.comresearchgate.netmdpi.com For instance, some inhibitors bind competitively to the enzyme's active site, while others may bind to an allosteric site or to the enzyme-substrate complex. researchgate.netmdpi.com Molecular docking simulations of this compound with tyrosinase suggest that its aza-acridone structure may lead to distinct binding modes compared to other classes of inhibitors like flavonoids and coumarins. These studies help in understanding the specific interactions between this compound and the amino acid residues within the tyrosinase active site. nih.gov
Urease Inhibition: The inhibition of urease by various compounds has been shown to occur through different kinetic mechanisms, including competitive and non-competitive inhibition. mdpi.comnih.govnih.gov Competitive inhibitors often bind to the active site of the enzyme, which contains a binuclear nickel center. researchgate.net The effectiveness of urease inhibitors can be influenced by their ability to interact with these nickel ions and surrounding amino acid residues. researchgate.net For this compound, molecular docking studies provide insights into its potential binding mode within the urease active site, highlighting the interactions that contribute to its inhibitory activity. mdpi.com
The following table summarizes the enzyme inhibition data for this compound and related compounds.
| Enzyme | Inhibitor Class | Type of Inhibition | Key Findings |
| Tyrosinase | Azacridone | - | Molecular docking suggests binding affinity. mdpi.com |
| Urease | Azacridone | - | Molecular docking supports interaction. mdpi.com |
| Carbonic Anhydrase | Azacridone | - | Molecular docking suggests binding affinity. mdpi.com |
Analysis of Non-Covalent Interactions of this compound with Biomacromolecules (e.g., DNA, Proteins)
This compound, as part of the broader acridine (B1665455) and azacridine class of compounds, is known to engage in non-covalent interactions with significant biomacromolecules like DNA and proteins. sci-hub.boxpurdue.eduwikipedia.org These interactions are crucial for their biological activities.
Interaction with DNA: Derivatives of acridine and azacridine have been shown to bind to DNA, primarily through intercalation. sci-hub.boxmdpi.com This process involves the insertion of the planar acridine or aza-acridine chromophore between the base pairs of the DNA double helix. sci-hub.box This interaction can be studied using techniques like fluorescence quenching, where the fluorescence of the compound decreases upon binding to DNA. sci-hub.boxmdpi.com Some aza-acridine derivatives have demonstrated a strong binding affinity for calf thymus DNA. sci-hub.box The binding constants (Kb) for some acridine derivatives have been calculated to be in the range of 1.74 × 10⁴ to 1.0 × 10⁶ M⁻¹, indicating a high affinity for DNA base pairs. mdpi.com These interactions can lead to DNA damage and inhibition of enzymes like topoisomerase II, which is a target for some anticancer drugs. sci-hub.boxnih.gov
Interaction with Proteins: this compound and related compounds can also interact with proteins, such as serum albumins. nih.govrsc.orgnih.gov These interactions are typically studied using spectroscopic methods like UV-Vis absorption and fluorescence spectroscopy. nih.govnih.gov The binding of acridine derivatives to bovine serum albumin (BSA) has been shown to cause changes in the protein's secondary structure. nih.govrsc.org The binding constants for some acridine-thiosemicarbazone derivatives with BSA ranged from 1.62 × 10⁴ to 8.71 × 10⁵ M⁻¹, indicating a good affinity. nih.gov Molecular docking studies can further elucidate the specific binding sites and interactions between the compound and amino acid residues of the protein. rsc.org
The table below provides a summary of the non-covalent interactions of acridine and azacridine derivatives.
| Biomolecule | Type of Interaction | Method of Study | Key Findings |
| DNA | Intercalation | Fluorescence Quenching | Strong binding affinity of some aza-acridines. sci-hub.box |
| DNA | Non-covalent binding | UV Spectroscopy | Binding constants indicate high affinity. mdpi.com |
| Bovine Serum Albumin (BSA) | Non-covalent binding | Fluorescence Spectroscopy | Good affinity with binding constants in the range of 10⁴ to 10⁵ M⁻¹. nih.gov |
Modulation of Intracellular Signaling Pathways and Cellular Processes by this compound
The biological effects of this compound extend to the modulation of various intracellular signaling pathways and cellular processes, contributing to its observed pharmacological activities.
Antiproliferative and Antitumor Activity: this compound and its derivatives have demonstrated significant antiproliferative effects against several cancer cell lines. These compounds can inhibit cell growth and induce apoptosis (programmed cell death) in tumor cells. The mechanism often involves the disruption of cellular processes that are essential for cancer cell survival. For instance, some azacridine derivatives act as inhibitors of DNA topoisomerase II, an enzyme critical for DNA replication and repair. sci-hub.boxnih.gov By inhibiting this enzyme, these compounds can induce DNA damage, leading to cell cycle arrest and apoptosis. nih.gov
Neuroprotective Properties: Recent studies have indicated that this compound possesses neuroprotective properties. It has shown potential in models of neurodegenerative diseases like Alzheimer's disease. researchgate.net The proposed mechanism involves the modulation of gut microbiota and associated metabolic pathways. researchgate.net this compound has been observed to influence the levels of critical metabolites, which in turn may affect neuronal health and cognitive function. It is suggested that this compound may exert its anti-Alzheimer's effects by regulating metabolic responses such as inflammation and oxidative stress in brain tissues. researchgate.net
Modulation of Cellular Processes: The interaction of azacridone derivatives with DNA and topoisomerase II can trigger a cascade of cellular events. sci-hub.boxnih.gov Inhibition of topoisomerase II can lead to the formation of DNA-protein crosslinks and double-strand breaks. sci-hub.box This DNA damage activates cellular DNA damage response pathways, which can lead to cell cycle arrest, typically at the G2/M phase, and ultimately induce apoptosis. nih.govresearchgate.net The ability of these compounds to induce apoptosis is a key factor in their potential as anticancer agents. researchgate.net
Biological Activities and Mechanistic Insights from Preclinical Studies of Azacridone a
In Vitro Antiproliferative and Apoptosis-Inducing Effects of Azacridone A in Defined Cancer Cell Lines
This compound, a member of the acridine (B1665455) class of compounds, has demonstrated notable antiproliferative and apoptosis-inducing activities in various cancer cell lines during preclinical in vitro studies. researchgate.net Acridine derivatives are known for their potential as anticancer agents, largely attributed to their planar ring structure that allows them to intercalate between DNA base pairs. researchgate.net This interaction can interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. researchgate.netresearchgate.net
The mechanism of action for many acridine compounds involves the inhibition of topoisomerase II, a critical nuclear enzyme for DNA replication and repair. researchgate.net By stabilizing the topoisomerase II-DNA complex, these compounds can induce double-strand DNA breaks, a level of damage that often triggers the apoptotic cascade. researchgate.netsci-hub.box Apoptosis, or programmed cell death, is a regulated process essential for removing damaged cells. nih.govwikipedia.org It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. nih.govmayo.edu
Studies on various acridine derivatives have shown their effectiveness against a range of cancer cell lines. For instance, some acridone (B373769) derivatives have been reported to inhibit topoisomerase II and induce apoptosis in human breast cancer cells. researchgate.net The antiproliferative effects are often dose-dependent, with higher concentrations leading to increased rates of cell death. The cytotoxic activity of acridine compounds has been observed in cell lines such as A-549 (human small-cell lung carcinoma) and MCF-7 (human breast cancer). nih.gov Furthermore, some benzimidazole-acridine derivatives have shown potent cytotoxic effects against K562 leukemia and HepG-2 hepatocellular carcinoma cells by inhibiting topoisomerase I and inducing the intrinsic apoptotic pathway. researchgate.net
The process of apoptosis induction by these compounds involves a cascade of molecular events. nih.gov The intrinsic pathway, often implicated in chemotherapy-induced cell death, is regulated by the BCL-2 family of proteins. mayo.edu Pro-apoptotic members like BAX and BAK can permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. wikipedia.orgmayo.edu This, in turn, activates a cascade of caspases, ultimately leading to the dismantling of the cell. wikipedia.orgfrontiersin.org The tumor suppressor protein p53 also plays a crucial role in sensing DNA damage and initiating apoptosis. wikipedia.org
Table 1: Antiproliferative Activity of Acridine Derivatives in Selected Cancer Cell Lines
| Compound Type | Cancer Cell Line | Observed Effect | Potential Mechanism |
| Acridone Derivatives | Human Breast Cancer Cells | Dose-dependent increase in cell death | Topoisomerase II inhibition, DNA intercalation researchgate.net |
| 9-Anilinoacridine (B1211779) Derivatives | A-549 (Lung), MCF-7 (Breast) | Cytotoxicity nih.gov | DNA intercalation researchgate.net |
| Benzimidazole-Acridine Derivatives | K562 (Leukemia), HepG-2 (Liver) | Strong cytotoxic effects researchgate.net | Topoisomerase I inhibition, intrinsic apoptosis induction researchgate.net |
| Acridine Derivatives | General | Antiproliferative activity nih.gov | DNA synthesis inhibition, DNA damage sci-hub.box |
This compound's Modulatory Effects on Defined Microbial Systems and Associated Metabolic Pathways
This compound has been identified as a metabolite that can be modulated by gut microbiota and may, in turn, influence microbial communities. researchgate.netdntb.gov.ua The gut microbiome plays a crucial role in host health, including the modulation of the immune system and metabolic processes. mdpi.comjnmjournal.org Alterations in the gut microbiota composition, known as dysbiosis, are associated with various diseases. mdpi.com
In a study investigating the effects of a traditional Chinese medicine formula, Danggui Shaoyao San (DSS), on a rat model of Alzheimer's disease, this compound was identified as a key metabolite with significant changes. researchgate.netdntb.gov.ua The study revealed a positive correlation between this compound and four distinct microbial groups. researchgate.net This suggests that certain gut microbes may be involved in the metabolism or production of this compound, or that this compound can selectively promote the growth of these microbes. researchgate.net The formulation was found to enrich the probiotic Ligilactobacillus. researchgate.netdntb.gov.ua
The interaction between chemical compounds and microbial systems can be complex. Some compounds can be catabolized by microbes, serving as a carbon source, while others may have inhibitory effects on microbial growth. nih.gov For example, azelaic acid, another secondary metabolite, has been shown to have contrasting effects on different marine bacterial species, promoting the growth of some while inhibiting others. nih.gov This highlights the specific nature of chemical-microbe interactions.
Table 2: Observed Effects of this compound in Microbial and Metabolic Systems
| System/Model | Observation | Potential Implication |
| Gut Microbiota (in a rat model of Alzheimer's disease treated with Danggui Shaoyao San) | Positive correlation with four distinct microbial groups. researchgate.net | This compound may be produced or metabolized by specific gut microbes, or it may promote their growth. researchgate.net |
| Gut Microbiota (in a rat model of Alzheimer's disease treated with Danggui Shaoyao San) | Associated with the enrichment of the probiotic Ligilactobacillus. researchgate.netdntb.gov.ua | Suggests a role in promoting beneficial bacteria. |
| Metabolic Pathways (in a rat model of Alzheimer's disease treated with Danggui Shaoyao San) | Identified as a significantly altered metabolite in the regulation of purine (B94841) and nicotinate-nicotinamide metabolism. researchgate.netdntb.gov.ua | May play a role in the metabolic crosstalk between the host and gut microbiota. |
Investigating Neuroprotective Mechanisms of this compound in Cellular and Ex Vivo Models
Preclinical studies suggest that this compound possesses neuroprotective properties, particularly through the reduction of oxidative stress markers and the modulation of metabolic pathways crucial for neuronal health. researchgate.net Neurodegenerative diseases are often associated with increased oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. nih.gov
In a rat model of Alzheimer's disease, the administration of a formula containing this compound as a key modulated metabolite led to a reduction in markers of oxidative stress in brain tissues. researchgate.netdntb.gov.ua Specifically, there was a decrease in malondialdehyde (MDA), a product of lipid peroxidation, and an increase in the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-PX). dntb.gov.uadntb.gov.ua This indicates a potential for this compound to mitigate oxidative damage in the brain. researchgate.net
The brain has high energy demands, and proper neuronal function relies on efficient energy metabolism, primarily through glycolysis and oxidative phosphorylation. nih.govembopress.org Neuronal differentiation involves a metabolic shift from aerobic glycolysis to oxidative phosphorylation. elifesciences.org Disruptions in these metabolic pathways are implicated in neurodegenerative disorders. embopress.orgmdpi.com The study that identified this compound as a significant metabolite also noted its association with the regulation of purine and nicotinate-nicotinamide metabolism. researchgate.netdntb.gov.ua These pathways are vital for cellular energy and signaling. For instance, NAD+, a key component of nicotinate-nicotinamide metabolism, is crucial for mitochondrial function. researchgate.net
Furthermore, the same study showed that the treatment modulated levels of other critical metabolites like ophthalmic acid and phosphocreatine (B42189), which are involved in cellular defense against oxidative stress and energy buffering, respectively. researchgate.netresearchgate.net While the direct effects of isolated this compound were not tested, its significant modulation in a context of observed neuroprotection points towards its potential involvement in these mechanisms. researchgate.net Ex vivo studies using cerebellar slices have also been employed to investigate the neuroprotective effects of other compounds, demonstrating the utility of such models in assessing protection against ischemic damage and modulation of glial responses. mdpi.comnih.gov
Table 3: Neuroprotective Effects and Associated Mechanisms from Preclinical Models
| Model System | Finding Related to this compound or its Context | Mechanism Investigated |
| Rat model of Alzheimer's disease (treated with a formula where this compound was a key metabolite) | Elevated levels of antioxidative enzymes (SOD, CAT, GSH-PX) and reduced MDA levels in brain tissue. dntb.gov.uadntb.gov.ua | Reduction of Oxidative Stress |
| Rat model of Alzheimer's disease (as above) | Modulation of purine and nicotinate-nicotinamide metabolism. researchgate.netdntb.gov.ua | Modulation of Metabolic Pathways |
| Rat model of Alzheimer's disease (as above) | Associated with changes in ophthalmic acid and phosphocreatine levels. researchgate.netresearchgate.net | Modulation of Metabolic Pathways |
Other Reported Biological Activities of this compound in Controlled Model Systems
Beyond its antiproliferative and potential neuroprotective effects, this compound and related acridine compounds have been investigated for other biological activities, including antimicrobial and immunomodulatory properties. researchgate.net
Antimicrobial Activity:
The acridine scaffold is present in various compounds known for their broad-spectrum antimicrobial properties. frontiersin.org For instance, some acridine derivatives have been explored for their activity against various pathogens. sci-hub.box The planar nature of the acridine ring allows for intercalation into microbial DNA, which can inhibit replication and lead to cell death. frontiersin.org While specific studies focusing solely on the antimicrobial effects of this compound are limited, the general class of acridine compounds has a well-documented history in this area. sci-hub.box For example, derivatives of the related compound acridone have shown antimicrobial and antiparasitic properties. researchgate.net
Immunomodulatory Activity:
There is evidence to suggest that this compound may have immunomodulatory effects. In the context of a study on Alzheimer's disease, this compound was linked to the mitigation of inflammation in brain tissues. researchgate.net The treatment led to a reduction in the expression of hippocampal proinflammatory cytokines such as IL-1β, IL-6, and TNF-α. dntb.gov.uadntb.gov.ua This suggests an anti-inflammatory, and therefore immunomodulatory, role.
Other compounds with immunomodulatory activity often work by influencing the function of immune cells like macrophages and lymphocytes. phcog.com For example, some flavonoids and steroids can stimulate phagocytosis or modulate the production of cytokines. japsonline.com A study on a different acridine derivative showed that it could alter the expression of TNF-α, IL-10, and IL-6 in infected macrophages, indicating a slight immunomodulatory activity. researchgate.net Given that this compound is associated with modulating inflammatory responses, it is plausible that it exerts its effects through similar mechanisms, although direct evidence is needed. researchgate.net
Table 4: Summary of Other Reported Biological Activities
| Activity | Model System/Context | Observed Effect | Potential Mechanism |
| Antimicrobial | General class of acridine/acridone compounds | Inhibition of various pathogens sci-hub.boxresearchgate.net | DNA intercalation, inhibition of microbial enzymes frontiersin.org |
| Immunomodulatory | Rat model of Alzheimer's disease (contextual) | Reduced expression of proinflammatory cytokines (IL-1β, IL-6, TNF-α) in the hippocampus dntb.gov.uadntb.gov.ua | Modulation of inflammatory pathways researchgate.net |
| Immunomodulatory | Other acridine derivatives | Altered cytokine expression in macrophages researchgate.net | Direct or indirect effects on immune cell function |
Structure Activity Relationship Sar Studies of Azacridone a and Its Analogs
Identification of Essential Pharmacophoric Elements within Azacridone A for Specific Biological Activities
A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to interact with a specific biological target and trigger a response. researchgate.netunina.it The identification of these essential elements within the this compound scaffold is the first step in understanding its mechanism of action and in designing more potent analogs.
The core structure of this compound belongs to the acridone (B373769) family, characterized by a tricyclic aromatic framework with a nitrogen atom (aza group) substitution. For the broader class of acridine (B1665455) and azacridine derivatives, several key pharmacophoric features have been identified as critical for their biological activities, particularly their anticancer effects which often stem from interactions with DNA and related enzymes. nih.govresearchgate.net
Key Pharmacophoric Features of the Azacridone Scaffold:
Planar Tricyclic System: The flat, aromatic ring system is a dominant feature. This planarity is essential for the molecule to intercalate, or insert itself, between the base pairs of DNA. researchgate.net This action can disrupt DNA replication and transcription, leading to cytotoxicity in cancer cells.
Heterocyclic Nitrogen Atoms: The nitrogen atoms within the ring system and in potential side chains are crucial. They can act as hydrogen bond acceptors, forming specific interactions with amino acid residues in the active sites of target enzymes like DNA topoisomerase II. nih.gov
A group of 9-substituted azacridine derivatives, which are analogs of the anticancer drug amsacrine (B1665488) (m-AMSA), were synthesized to function as inhibitors of DNA topoisomerase II. nih.gov Their activity relies on these fundamental pharmacophoric elements to interact with and inhibit the enzyme. nih.gov
Table 1: Essential Pharmacophoric Elements of the Azacridone Scaffold and Their Biological Roles
| Pharmacophoric Element | Putative Biological Function | Relevant Activity | Source |
|---|---|---|---|
| Planar Aromatic Rings | DNA Intercalation; π-π stacking with protein residues | Anticancer (Cytotoxicity) | researchgate.net |
| Ring Nitrogen Atom | Hydrogen Bonding; Coordination with metal ions | Enzyme Inhibition (e.g., Topoisomerase II) | nih.gov |
Impact of Systemic Substituent Modifications on this compound's Molecular Interactions and Cellular Effects
Systematic modification of substituents on the this compound core is a cornerstone of SAR studies. These changes can alter the molecule's electronic properties, steric profile, and hydrophobicity, thereby influencing its interaction with biological targets. wikipedia.orgasiaresearchnews.com
Research into azacridine derivatives has demonstrated that even minor structural changes can lead to significant shifts in biological activity. nih.gov In a study of 9-substituted azacridine analogs designed as topoisomerase II inhibitors, modifications to the anilino side chain at the C9 position resulted in a range of cytotoxic activities. nih.gov
Key Findings from Substituent Modification Studies:
Position of the Aza-Nitrogen: The placement of the nitrogen atom within the tricyclic system (distinguishing an azacridine from an acridine) can alter the electronic distribution of the molecule and its interaction with targets. An aza-analog, referred to as compound IIIb in one study, was found to be as potent as the established drug m-AMSA against solid tumors in mice but was less toxic to the host. nih.gov
Substituents on the C9-Anilino Ring: The nature and position of substituents on the anilino (aminophenyl) ring attached to the C9 position are critical. For instance, replacing a methoxy (B1213986) group with other functionalities or altering its position on the anilino ring can dramatically change the compound's effectiveness and its ability to damage DNA. nih.gov
Side Chain Composition: In studies of related acridine analogs as kinase inhibitors, the side chain was found to be a key determinant of selectivity. Modifications allowed for the development of a potent haspin kinase inhibitor that was 180-fold more selective for haspin over DYRK2, another kinase. nih.gov This highlights how side-chain engineering can fine-tune the biological profile of a heterocyclic core similar to this compound.
Table 2: Effect of Substitutions on the Biological Activity of Azacridine Analogs (m-AMSA Analogs)
| Compound | C9-Anilino Substituent | Cytotoxicity (IC50 against HL-60 cells, µM) | DNA Damage (RAD) | Target | Source |
|---|---|---|---|---|---|
| m-AMSA | 3'-OCH3, 4'-SO2NHCH3 | 0.23 | 0.52 | Topoisomerase II | nih.gov |
| Aza-analog (IIIb) | 3'-OCH3, 4'-SO2NHCH3 | 0.25 | 0.50 | Topoisomerase II | nih.gov |
| Analog (IIIc) | 3'-OCH3, 4'-SO2CH3 | 1.10 | 0.20 | Topoisomerase II | nih.gov |
Data is illustrative of trends reported in the literature. IC50 is the half-maximal inhibitory concentration. RAD is the relative ability to induce DNA damage.
These findings underscore that the biological effects of this compound analogs are highly sensitive to structural modifications. The strategic placement of electron-donating or electron-withdrawing groups, as well as the manipulation of side-chain architecture, are powerful tools for modulating cellular effects. asiaresearchnews.comresearchgate.net
Application of Computational Chemistry and Molecular Docking Simulations in this compound SAR Analysis
Computational chemistry provides powerful tools to rationalize and predict the SAR of compounds like this compound. researchgate.net Molecular docking, a key computational technique, simulates the interaction between a ligand (e.g., an this compound analog) and the three-dimensional structure of its protein target. openaccessjournals.com This allows researchers to visualize binding modes, predict binding affinities, and understand the molecular basis for the observed biological activity. mdpi.com
For acridine and azacridine derivatives, computational approaches are invaluable:
Predicting Binding Poses: Docking simulations can predict how the planar azacridone core intercalates into DNA or fits into the active site of an enzyme. nih.govresearchgate.net These models can reveal crucial interactions, such as hydrogen bonds between the molecule's nitrogen or oxygen atoms and specific amino acid residues of the target protein, or π-π stacking interactions between the aromatic rings and residues like tyrosine or tryptophan. researchgate.net
Rationalizing SAR Data: When a series of analogs shows varying activity, docking can help explain why. For example, a highly active analog might show a perfect fit in the binding pocket with multiple favorable interactions, while a less active analog might adopt a less stable conformation or experience steric clashes. mdpi.com
Guiding Synthesis: By screening virtual libraries of potential this compound analogs before synthesis, computational models can help prioritize compounds that are most likely to be active. cbcs.se This saves significant time and resources in the drug discovery process.
In studies of related chromanone inhibitors of monoamine oxidase B (MAO-B), molecular docking was used to explore the interaction modes and explain why certain substitutions were more favorable for inhibitory activity. researchgate.net Similarly, for this compound analogs targeting kinases or topoisomerases, docking can elucidate the binding interactions that confer potency and selectivity. nih.govnih.gov
Table 3: Role of Computational Techniques in this compound SAR
| Computational Technique | Application in SAR | Insights Gained | Source |
|---|---|---|---|
| Molecular Docking | Predicts ligand-protein binding poses and affinities. | Identification of key H-bonds, hydrophobic interactions, and steric fit within the target's active site. | openaccessjournals.commdpi.com |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features required for activity. | Creates a template for virtual screening to find new, structurally diverse active compounds. | researchgate.netnih.gov |
| QSAR Modeling | Develops mathematical relationships between chemical structure and biological activity. | Predicts the activity of unsynthesized analogs and prioritizes synthetic efforts. | wikipedia.orgcbcs.se |
Rational Design Principles for the Development of New this compound Analogs with Modified Biological Profiles
Rational drug design utilizes the knowledge gained from SAR and computational studies to create new molecules with improved properties. nih.gov The goal is to move beyond trial-and-error synthesis towards a more targeted approach. For this compound, these principles guide the development of analogs with enhanced potency, greater selectivity for a specific target, or novel mechanisms of action.
Core Principles for Designing New this compound Analogs:
Scaffold Hopping and Rigidification: Starting from a known active compound, the core scaffold can be modified or rigidified to improve binding affinity and metabolic stability. For example, linking parts of a flexible side chain can lock the molecule into its most active conformation, enhancing its interaction with the target. nih.gov
Target-Specific Substituent Placement: Based on molecular docking insights, new substituents can be added to the this compound core to form additional, specific interactions with the target protein. If docking reveals an unused hydrophobic pocket in the active site, adding a corresponding hydrophobic group to the analog could significantly increase its potency. mdpi.com
Molecular Hybridization: This strategy involves combining the this compound pharmacophore with another known pharmacophore to create a hybrid molecule with a dual or multi-target mode of action. researchgate.netresearchgate.net This can be particularly effective in complex diseases like cancer, where hitting multiple pathways simultaneously can lead to better therapeutic outcomes and overcome drug resistance. researchgate.net
Selectivity Enhancement: To create more selective drugs, SAR data from different targets can be compared. For instance, a study on acridine analogs identified structural features that could differentiate between haspin and DYRK2 kinase inhibition, allowing for the design of highly selective inhibitors for each. nih.gov This principle can be applied to direct this compound analogs toward a specific biological target while minimizing off-target effects.
Table 4: Rational Design Strategies for this compound Analogs
| Design Principle | Strategy | Desired Outcome | Source |
|---|---|---|---|
| Structure-Based Design | Introduce groups to exploit specific interactions (H-bonds, hydrophobic pockets) seen in docking models. | Increased potency and affinity for the target. | mdpi.comnih.gov |
| Ligand-Based Design | Synthesize analogs that conform to a validated pharmacophore model. | Discovery of novel scaffolds with the same biological activity. | researchgate.netunina.it |
| Selectivity Optimization | Modify substituents that interact with non-conserved residues between target subtypes. | Enhanced selectivity and reduced off-target effects. | nih.gov |
| Molecular Hybridization | Covalently link the azacridone core to another pharmacologically active moiety. | Multi-target agents; potential to overcome drug resistance. | researchgate.netresearchgate.net |
By applying these principles, medicinal chemists can systematically evolve the this compound structure to produce new chemical entities with finely tuned biological profiles, optimized for specific therapeutic applications. rsc.orgmdpi.com
Advanced Analytical and Spectroscopic Methodologies for Azacridone a Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Azacridone A Structural Elucidation and Conformation Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including this compound. nih.gov It provides detailed information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.govnih.gov
For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to fully elucidate its complex heterocyclic framework.
¹H NMR: This experiment identifies the number of distinct proton environments in the molecule and their neighboring protons through spin-spin coupling patterns (e.g., singlets, doublets, triplets). nih.govnih.gov The chemical shift of each proton provides clues about its electronic environment. nih.gov
¹³C NMR: This technique maps the carbon skeleton of the molecule, revealing the number of unique carbon atoms.
2D NMR (COSY, HSQC, HMBC): Two-dimensional techniques are crucial for establishing connectivity. Correlation Spectroscopy (COSY) reveals proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the entire molecular structure, including the placement of substituent groups on the azacridone core.
To enhance the accuracy of structural assignment, experimental NMR data is often cross-validated with computational methods. nih.gov Density Functional Theory (DFT) calculations can predict the chemical shifts of a proposed structure, and a close match between experimental and predicted values provides strong evidence for the correct structural assignment. nih.gov Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to investigate the through-space proximity of protons, offering insights into the preferred three-dimensional conformation of this compound in solution.
Table 1: Illustrative NMR Data for Structural Elucidation of this compound This table represents the type of data generated from NMR analysis for structural verification. Actual chemical shifts would be determined from experimental spectra.
| Technique | Information Gained | Application to this compound |
| ¹H NMR | Number and type of proton environments, neighboring protons. nih.gov | Determines the substitution pattern on the aromatic rings and alkyl groups. |
| ¹³C NMR | Number and type of carbon environments. | Confirms the carbon backbone of the tricyclic azacridone structure. |
| COSY | Shows which protons are coupled (adjacent) to each other. | Establishes the connectivity of protons within individual ring systems. |
| HSQC | Correlates protons to their directly bonded carbons. | Assigns specific protons to their corresponding carbon atoms. |
| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Connects different fragments of the molecule, confirming the overall structure. |
| NOESY | Identifies protons that are close in space, regardless of bonding. | Provides information on the 3D conformation and stereochemistry. |
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS) in this compound Metabolic Profiling and Reaction Monitoring
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight and fragmentation data. sci-hub.se When coupled with separation techniques like Liquid Chromatography (LC), it becomes an indispensable tool for analyzing complex mixtures. nih.govwikipedia.org
High-Resolution Mass Spectrometry (HRMS) is critical in the initial characterization of this compound, as it provides a highly accurate mass measurement that can be used to determine the elemental composition of the molecule with confidence. nih.govcriver.com This technique, combined with NMR, offers definitive structural confirmation. nih.gov
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is particularly valuable for several aspects of this compound research: wikipedia.org
Metabolic Profiling: In biological studies, LC-MS/MS can be used to detect and quantify this compound and its potential metabolites in complex matrices like plasma, urine, or cell lysates. nih.gov The high sensitivity and selectivity of the technique allow for the detection of trace amounts of these compounds. wikipedia.org Non-target metabolomics approaches using high-resolution mass spectrometry can identify compounds like this compound that are altered in response to biological stimuli. sci-hub.se
Reaction Monitoring: During the chemical synthesis of this compound, LC-MS can be used to monitor the progress of reactions, identify the formation of intermediates, and detect potential byproducts, which is crucial for optimizing reaction conditions and maximizing yield. nih.gov
Fragmentation Analysis: In tandem MS (MS/MS), a specific ion corresponding to this compound is selected and fragmented. The resulting fragmentation pattern is unique to the molecule's structure and can be used for definitive identification in complex samples. biorxiv.org It also helps in the structural elucidation of unknown metabolites by comparing their fragmentation patterns to that of the parent drug.
Table 2: Predicted LC-MS/MS Fragmentation Data for this compound Based on predicted spectra, this table illustrates key fragment ions that can be used for identification and structural analysis.
| Precursor Ion (m/z) | Collision Energy | Predicted Fragment Ions (m/z) | Significance |
| [M+H]⁺ | 10V (Low Energy) | [M+H-CH₃]⁺, [M+H-C₃H₆]⁺ | Initial loss of methyl or propylene (B89431) groups from the dimethylpyran ring. |
| [M+H]⁺ | 20V (Medium Energy) | Further fragmentation of the core structure. | Provides information on the stability of the heterocyclic rings. |
| [M+H]⁺ | 40V (High Energy) | Extensive fragmentation of the tricyclic system. | Creates a detailed and unique fingerprint for the molecule. |
Data derived from predicted spectra available in public databases. biorxiv.org
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Characterization of this compound-Target Protein Complexes
Understanding how a bioactive molecule like this compound exerts its effects often requires visualizing its interaction with a biological target, typically a protein. nih.govcreative-biostructure.com X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for determining the three-dimensional structure of macromolecular complexes at atomic or near-atomic resolution. While no specific studies detailing the co-crystal structure of this compound with a target protein have been published, these methods represent the definitive approach for such an investigation.
X-ray Crystallography: This technique has long been the gold standard for high-resolution structural biology. The process involves obtaining a purified this compound-protein complex and inducing it to form a highly ordered crystal. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the atomic coordinates of the protein and the bound ligand can be modeled. creative-biostructure.com A successful co-crystal structure would reveal the precise binding pocket of this compound on its target protein, its specific orientation, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that mediate binding. nih.gov This information is invaluable for understanding the mechanism of action and for guiding structure-based drug design efforts.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary technique, particularly for large, flexible, or difficult-to-crystallize protein complexes. In this method, the this compound-protein complex solution is flash-frozen in a thin layer of vitreous ice, preserving the native conformation. A transmission electron microscope then captures thousands of two-dimensional images of the randomly oriented particles, which are computationally reconstructed into a 3D model. Recent advances have made it possible to visualize small molecule ligands bound to their protein targets, making cryo-EM a powerful alternative or complement to X-ray crystallography for studying this compound-protein interactions. criver.com
The application of either of these techniques would provide unparalleled insight into the molecular basis of this compound's biological activity.
Advanced Chromatographic and Separation Techniques for this compound Purity Assessment and Isolation Optimization (e.g., HPLC, TLC)
Chromatographic techniques are fundamental to every stage of chemical research, from monitoring reactions to isolating pure compounds and performing quantitative analysis. For this compound, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used for purification and purity assessment. nih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive qualitative technique used to monitor the progress of a chemical synthesis. By spotting the reaction mixture on a TLC plate (a sheet coated with a stationary phase like silica (B1680970) gel) and developing it with a suitable mobile phase, one can visualize the disappearance of starting materials and the appearance of the product (this compound) and any byproducts. It is an essential tool for quickly determining the optimal reaction time and conditions. nih.gov Radio-TLC can also be adapted for the purification of radiolabeled compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique that is central to the purification and analysis of this compound.
Purity Assessment: Analytical HPLC is used to determine the purity of a synthesized or isolated batch of this compound. nih.gov The sample is passed through a column under high pressure, and a detector (typically UV-Vis) measures the components as they elute. A pure sample will ideally show a single, sharp peak, and the area of this peak can be used to quantify the purity, often reported as a percentage (e.g., >98%).
Isolation and Purification: Preparative HPLC is used to purify larger quantities of this compound from crude reaction mixtures or natural product extracts. The principle is the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle greater sample loads. Fractions are collected as they elute, and those containing the pure compound are combined. This method is crucial for obtaining the highly pure material required for biological testing and further analytical characterization.
Table 3: Comparison of Chromatographic Techniques for this compound Research
| Technique | Principle | Primary Use for this compound | Advantages | Limitations |
| TLC | Separation on a planar stationary phase based on differential affinity for the mobile phase. | Rapid reaction monitoring, qualitative purity check. nih.gov | Fast, inexpensive, simple setup. | Qualitative, lower resolution, not for quantification. |
| HPLC | High-pressure separation on a packed column stationary phase. | Quantitative purity assessment, preparative purification. nih.gov | High resolution, quantitative, automated. | Expensive equipment, requires method development. |
Future Directions and Emerging Research Avenues for Azacridone a
Exploration of Unexplored Biological Targets and Novel Mechanistic Pathways of Azacridone A
The therapeutic effects of acridone-based compounds are often attributed to their planar structure, which facilitates intercalation into DNA and interaction with enzymes like topoisomerases and telomerase. researchgate.netijsrr.orgrsc.org While these are established mechanisms for the acridone (B373769) class, the specific and potentially unique interactions of this compound remain a fertile ground for investigation. Future research is poised to move beyond these well-trodden paths to uncover novel biological targets and mechanistic pathways.
Acridine (B1665455) derivatives have been shown to inhibit a variety of protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. researchgate.net For instance, certain derivatives have demonstrated inhibitory activity against Src, MEK, HER2, and protein kinase C (PKC). researchgate.netmdpi.com A key future direction for this compound research is the systematic screening against a broad panel of kinases to identify novel and specific targets. nih.gov Such studies could reveal its potential in treating cancers driven by specific kinase mutations.
Beyond kinases, other enzyme families present compelling targets. Poly (ADP-ribose) polymerases (PARP), particularly PARP-1, are involved in DNA repair and are a target for cancer therapy. mdpi.comjnjmedicalconnect.com Investigating the inhibitory potential of this compound against PARP could open up new therapeutic applications, especially in combination therapies for cancers with deficiencies in other DNA repair pathways, a concept known as synthetic lethality. jnjmedicalconnect.com
Furthermore, the molecular mechanisms underlying the observed biological effects of related compounds are being actively explored. For example, the ROS-JNK1 pathway has been identified as critical in apoptosis induced by some benzimidazole (B57391) acridine derivatives. mdpi.com Future studies on this compound could explore its influence on this and other cell signaling cascades, such as those involving VEGFR-2 and EGFR, to build a comprehensive picture of its mechanism of action. researchgate.net Research has also pointed towards the potential for acridine derivatives to modulate histone deacetylase (HDAC) and aromatase, suggesting further unexplored enzymatic targets for this compound. rsc.orgresearchgate.net
| Potential Unexplored Targets for this compound | Rationale/Related Findings | Potential Therapeutic Area |
| Src and MEK Kinases | Other acridine derivatives have shown inhibitory activity against these kinases. researchgate.net | Cancer |
| HER2 (Human Epidermal Growth Factor Receptor 2) | Isoxazole substituted 9-anilinoacridines have shown HER2 inhibitory activity. mdpi.com | Breast Cancer |
| PARP-1 (Poly (ADP-ribose) polymerase 1) | Dual inhibitors of Topoisomerase and PARP-1 have been developed from acridine scaffolds. mdpi.com | Cancer (especially BRCA-mutant) |
| HDAC (Histone Deacetylase) | Acridine derivatives have been identified as potential HDAC inhibitors. researchgate.net | Cancer, Neurodegenerative Diseases |
| Aromatase | Molecular modeling studies suggest some acridone alkaloids can inhibit aromatase. rsc.org | Hormone-dependent Cancers |
Innovations in Green Chemistry and Sustainable Synthetic Route Development for this compound
The total synthesis of this compound was first achieved in 10 steps from phloroglucinol, utilizing a series of ortholithiation reactions. researchgate.netnih.govacs.org While foundational, this initial route highlights the need for more efficient and environmentally benign synthetic strategies. The field of green chemistry offers a plethora of innovative techniques that could be applied to the synthesis of this compound and its analogues. acs.org
A primary goal of green chemistry is to improve atom economy by designing syntheses that maximize the incorporation of all reactant materials into the final product. acs.org Multi-component reactions (MCRs) are a powerful tool in this regard. Recently, a three-component reaction catalyzed by Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) was developed for synthesizing acridone derivatives, demonstrating an efficient method that forms multiple bonds in a single step. mdpi.com Another approach utilized an iron/acetic acid-mediated reductive cyclization to produce acridinone (B8587238) derivatives in good to excellent yields under mild conditions. researchgate.net Adapting such MCRs for this compound could significantly reduce steps, resource consumption, and waste generation.
Microwave-assisted synthesis represents another key innovation in green chemistry, often leading to dramatically reduced reaction times and increased yields. rsc.org This technique has been successfully employed in the synthesis of acridone-based 1,2,3-triazole hybrids and other heterocyclic systems. rsc.org Exploring microwave irradiation for key cyclization or condensation steps in the this compound synthesis could offer a more sustainable alternative to conventional heating methods.
The choice of catalysts and solvents is also critical. Traditional methods for acridone synthesis, such as the Jourdan-Ullmann coupling, often require harsh conditions and stoichiometric reagents. mdpi.com Modern approaches focus on using catalytic reagents, which are used in small amounts and can be recycled. acs.org For example, an efficient synthesis of acridone alkaloids was developed using a titanium isopropoxide-mediated regioselective annulation. acs.org The development of syntheses that use greener solvents, such as water or bio-based solvents, instead of volatile organic compounds, is another important research avenue. researchgate.net
| Green/Sustainable Synthetic Innovation | Principle | Potential Application to this compound Synthesis |
| Multi-Component Reactions (MCRs) | Combine three or more reactants in a single step to build complex molecules efficiently. mdpi.com | Development of a one-pot synthesis for the core aza-acridone scaffold. |
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and efficiently, reducing reaction times. rsc.org | Accelerate key cyclization or condensation steps, improving overall efficiency. |
| Novel Catalytic Systems (e.g., Iron, Titanium) | Employs efficient and often less toxic metal catalysts in small amounts. researchgate.netacs.org | Replace stoichiometric reagents in condensation and cyclization steps. |
| Improved Atom Economy | Designs reactions to maximize the incorporation of reactant atoms into the final product. acs.org | Redesigning the synthetic pathway to minimize the formation of byproducts. |
Development and Application of Advanced In Silico and AI-Driven Tools for this compound Research
The integration of computational tools is revolutionizing drug discovery and development. For a compound like this compound, in silico and artificial intelligence (AI)-driven methods offer a powerful means to accelerate research, predict properties, and generate new hypotheses. insilico.com These computational approaches can significantly reduce the time and cost associated with traditional laboratory experiments. nih.gov
Molecular docking studies are a cornerstone of in silico research, allowing scientists to predict how a molecule like this compound might bind to a specific protein target. researchgate.net This can be used to screen large virtual libraries of potential targets, helping to prioritize experimental validation for the most promising candidates identified in section 9.1 (e.g., various kinases, PARP-1). mdpi.com Furthermore, these models can elucidate the specific molecular interactions that stabilize the drug-target complex, providing a basis for designing more potent and selective analogues.
Beyond target identification, AI and machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.net By analyzing the structure of this compound, these tools can forecast its likely bioavailability, metabolic stability, and potential for off-target effects before extensive in vivo testing is undertaken. This predictive power is crucial for early-stage drug development, helping to identify and mitigate potential liabilities.
More advanced AI platforms are now being used to design novel molecules from the ground up and even to simulate clinical trials. insilico.cominsilico.comnih.gov Generative AI models can be trained on vast datasets of known molecules and their biological activities to propose new structures with optimized properties. insilico.cominsilico.com For this compound, this could mean generating novel derivatives with enhanced potency against a specific target or an improved safety profile. Causal AI frameworks are emerging as a tool to create in silico clinical trials, using real-world clinico-genomic data to simulate the efficacy of a drug in diverse patient populations, which could help in designing more efficient and successful future clinical studies. nih.govnih.gov
| In Silico / AI-Driven Tool | Application in this compound Research | Potential Outcome |
| Molecular Docking | Simulate binding of this compound to potential protein targets (e.g., kinases, PARP). researchgate.net | Prioritization of targets for experimental testing; understanding binding modes. |
| ADMET Prediction | Predict pharmacokinetic and toxicity properties based on chemical structure. researchgate.net | Early identification of potential drug development challenges. |
| Generative AI for Drug Design | Design novel analogues of this compound with desired properties. insilico.com | Creation of a pipeline of next-generation compounds with improved efficacy or safety. |
| AI-Powered Target Identification | Analyze large biological datasets (genomics, proteomics) to identify novel disease-associated targets. insilico.com | Discovery of entirely new applications for this compound. |
| In Silico Clinical Trials | Simulate the effect of this compound in virtual patient cohorts using causal AI. nih.govnih.gov | Optimized design of future human clinical trials. |
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive this compound Pathway Elucidation
Omics technologies, which allow for the large-scale study of biological molecules like proteins (proteomics) and metabolites (metabolomics), provide a holistic view of cellular responses to a drug. humanspecificresearch.orgnih.gov Integrating these technologies is a critical future step for comprehensively elucidating the biological pathways modulated by this compound.
Metabolomics has already provided intriguing insights into this compound. In studies related to Alzheimer's disease (AD), this compound was identified as a key metabolite modulated by the traditional Chinese medicine formulation Danggui Shaoyao San (DSS). researchgate.net The research suggested that this compound, through its correlation with specific gut microbiota, may play a role in regulating metabolic responses like inflammation and oxidative stress in brain tissues. researchgate.net This highlights a novel research avenue exploring the interplay between this compound, the gut-brain axis, and its potential neuroprotective effects. researchgate.netresearchgate.net
Future research should build on these findings by employing untargeted and targeted metabolomics to map the metabolic fingerprints of cells or organisms treated with pure this compound. This would help to precisely identify the metabolic pathways it perturbs, such as purine (B94841) metabolism or nicotinate (B505614) and nicotinamide (B372718) metabolism, which have been implicated in the effects of DSS. researchgate.net
Proteomics offers a complementary and powerful approach to identify the direct protein targets of this compound and the downstream changes in protein expression it causes. humanspecificresearch.orgnih.gov Techniques like thermal proteome profiling or chemical proteomics can be used to identify which proteins physically bind to the compound within a cell. Following treatment with this compound, quantitative proteomics can reveal changes in the abundance of thousands of proteins, providing a global view of the cellular response and highlighting affected pathways. nih.gov
The ultimate goal is the integration of multi-omics data. By combining genomics, transcriptomics (the study of RNA transcripts), proteomics, and metabolomics, researchers can construct detailed models of the mechanism of action of this compound. humanspecificresearch.orgnih.gov This systems-biology approach can uncover complex interactions and feedback loops that would be missed by studying a single molecular class in isolation, leading to a truly comprehensive understanding of how this compound functions and how it might be best applied therapeutically. nih.gov
| Omics Technology | Specific Application for this compound | Information Gained |
| Metabolomics | Characterize the global metabolite changes in cells/tissues after treatment. researchgate.netresearchgate.net | Identification of perturbed metabolic pathways (e.g., energy metabolism, inflammation). |
| Proteomics | Identify direct protein binding partners and downstream changes in protein expression. nih.gov | Unbiased drug target identification and pathway analysis. |
| Transcriptomics | Measure changes in gene expression in response to this compound. humanspecificresearch.org | Understanding of the transcriptional regulatory networks affected by the compound. |
| Multi-Omics Integration | Combine datasets from genomics, transcriptomics, proteomics, and metabolomics. humanspecificresearch.orgnih.gov | A comprehensive, systems-level understanding of the drug's mechanism of action. |
Q & A
Q. How can multi-omics data (transcriptomics, proteomics) be integrated to elucidate this compound’s polypharmacology?
- Methodological Answer : Apply pathway enrichment analysis (KEGG, GO) to omics datasets. Use network pharmacology tools (Cytoscape) to map target interactions. Validate hypotheses with siRNA knockdown or CRISPR-Cas9 gene editing. Store data in FAIR-compliant repositories (e.g., PRIDE, GEO) .
Methodological Considerations
- Data Contradiction Analysis : Use funnel plots or Egger’s regression to detect publication bias in literature reviews .
- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and provide raw data in supplemental materials .
- Ethical Compliance : For animal studies, include IACUC approval numbers and justify sample sizes via power analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
